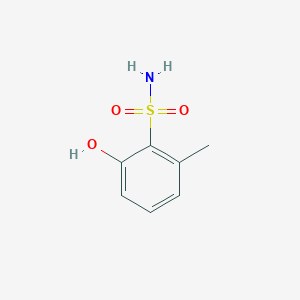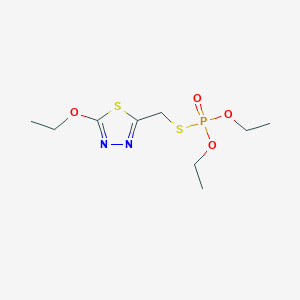
Phosphorothioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to oxygen and sulfur atoms. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 5-ethoxy-1,3,4-thiadiazol-2-ylmethyl alcohol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: It can be reduced to form phosphorothioate sulfides.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphorothioate oxides, phosphorothioate sulfides, and various substituted phosphorothioates .
Applications De Recherche Scientifique
Phosphorothioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Phosphorothioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. This mechanism is particularly relevant in its use as a pesticide, where it inhibits the enzymes essential for the survival of pests .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester: Similar in structure but with different substituents.
Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester: Another organophosphorus compound with similar applications.
Uniqueness
Phosphorothioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester is unique due to the presence of the 5-ethoxy-1,3,4-thiadiazol-2-ylmethyl group, which imparts specific chemical and biological properties. This makes it particularly effective in its applications compared to other similar compounds .
Propriétés
Numéro CAS |
38090-88-9 |
|---|---|
Formule moléculaire |
C9H17N2O4PS2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-(diethoxyphosphorylsulfanylmethyl)-5-ethoxy-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H17N2O4PS2/c1-4-13-9-11-10-8(18-9)7-17-16(12,14-5-2)15-6-3/h4-7H2,1-3H3 |
Clé InChI |
PESQNDIKVABNCH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NN=C(S1)CSP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13826830.png)
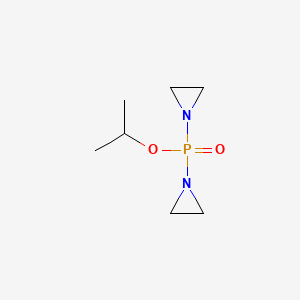
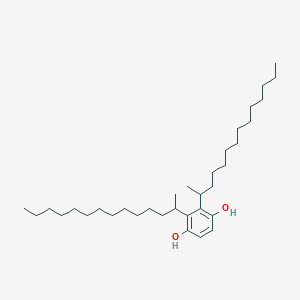
![Tetrasodium;2-[3,4-diamino-2,5,6-tris(carboxylatomethyl)cyclohexyl]acetate](/img/structure/B13826845.png)
![7-[3-(4-Pyridin-2-yl-piperazin-1-yl)-propoxy]-chromen-4-one](/img/structure/B13826851.png)
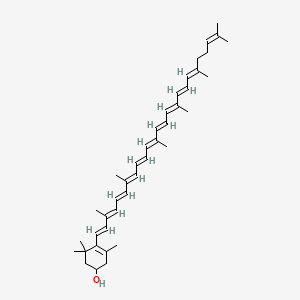
![(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid;azane](/img/structure/B13826859.png)
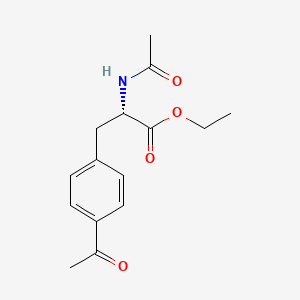

![6-Oxa-bicyclo[3.2.1]octan-7-one](/img/structure/B13826874.png)


